L 655240
Description
L-655,240 is a selective thromboxane A2 receptor (TXA2R) antagonist and prostaglandin endoperoxide antagonist, with additional inhibitory activity against lipoxygenase . It demonstrates high selectivity for DP1 (prostaglandin D2 receptor 1) over thromboxane-prostanoid (TP) receptors, as evidenced by its IC50 values of 2.51 ± 0.76 nM for DP1-mediated cAMP inhibition versus 19.4 ± 8.6 µM for TP-mediated platelet aggregation in human platelet-rich plasma . Its pharmacological profile includes modulation of downstream calcium signaling and gene expression, making it relevant in cardiovascular and inflammatory disease research .
Properties
IUPAC Name |
3-[1-[(4-chlorophenyl)methyl]-5-fluoro-3-methylindol-2-yl]-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO2/c1-13-17-10-16(23)8-9-18(17)24(12-14-4-6-15(22)7-5-14)19(13)11-21(2,3)20(25)26/h4-10H,11-12H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPYLHLUHJOPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908272 | |
| Record name | 3-{1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-2-yl}-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103253-15-2 | |
| Record name | L 655240 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103253152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-2-yl}-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-655,240 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of L-655,240 involves several steps, starting with the preparation of the indole moiety. The synthetic route typically includes:
Formation of the indole core: This is achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde.
Introduction of substituents: The 4-chlorobenzyl, 5-fluoro, and 3-methyl groups are introduced through various substitution reactions.
Formation of the propanoic acid side chain: This involves the alkylation of the indole core with a suitable alkyl halide, followed by oxidation to form the carboxylic acid group.
Chemical Reactions Analysis
L-655,240 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the indole core or the propanoic acid side chain.
Substitution: The aromatic rings in L-655,240 can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Neurodegenerative Disease Research
Therapeutic Potential in Alzheimer's Disease:
L-655,240 has been extensively studied for its potential therapeutic applications in Alzheimer's disease due to its ability to inhibit BACE1, an enzyme crucial for the production of β-amyloid peptides. Elevated levels of these peptides are associated with the pathology of Alzheimer's disease.
Case Study: In Vitro Analysis
In studies using HEK293 cells expressing the Swedish mutant of APP (APP695), L-655,240 significantly decreased levels of soluble APPβ (sAPPβ) without altering mRNA or protein levels of APP or BACE1, indicating its potential as a targeted therapeutic agent for Alzheimer's disease .
Cardiovascular Research
Thromboxane A2 Receptor Antagonism:
L-655,240 is also characterized as a potent antagonist at thromboxane A2 receptors, which play a significant role in platelet aggregation and vascular smooth muscle contraction.
- Inhibition of Platelet Aggregation: The compound has shown an IC(50) value of approximately 7 nM for inhibiting human platelet aggregation, making it a candidate for research into anti-thrombotic therapies .
- Vascular Smooth Muscle Effects: As a selective antagonist, it induces relaxation in vascular smooth muscle tissues, which could be beneficial in managing conditions related to excessive vasoconstriction or thrombosis .
Experimental Techniques Used
- Fluorescence Resonance Energy Transfer (FRET): Utilized to assess the inhibitory effects on BACE1.
- Surface Plasmon Resonance (SPR): Employed to determine binding affinities.
- Enzymatic Assays: Conducted to evaluate selectivity against other aspartic proteases.
- Real-Time PCR and Western Blotting: Used to analyze mRNA and protein expression levels related to APP and BACE1 .
Data Summary
Mechanism of Action
L-655,240 exerts its effects by selectively antagonizing thromboxane and prostaglandin endoperoxide receptors. This leads to the inhibition of platelet aggregation and smooth muscle contraction. The compound increases phosphoinositide turnover and elevates intracellular calcium levels, which are crucial for its biological activities .
Comparison with Similar Compounds
Selectivity Against DP1 vs. TP Receptors
L-655,240 exhibits >400-fold selectivity for DP1 over TP receptors, distinguishing it from non-selective antagonists like U46617. In functional assays:
| Compound | DP1 IC50 (nM) | TP IC50 (µM) | Selectivity Ratio (TP/DP1) |
|---|---|---|---|
| L-655,240 | 2.51 ± 0.76 | 19.4 ± 8.6 | ~7,730 |
| U46619 (TP agonist) | >10,000 | 0.00136 | N/A |
Lipoxygenase Inhibition
L-655,240 inhibits lipoxygenase, reducing leukotriene-mediated spasmogen release in guinea pig lungs.
| Compound | Lipoxygenase Inhibition | Leukotriene Sensitivity |
|---|---|---|
| L-655,240 | Yes | Maintained |
| NDGA | Yes | Reduced |
Gender-Specific Effects
L-655,240 shows gender-dependent efficacy in atherosclerosis models:
- Female mice : Reduces aortic cholesteryl ester (CE) by 25% and plasma cholesterol at 100 ppm .
- Male mice: No significant effects on CE; sporadic increases in plasma cholesterol when combined with nicotinic acid . This contrasts with nicotinic acid, which reduces atherosclerosis uniformly across genders .
Off-Target Activity
L-655,240 weakly inhibits K2P18.1 potassium channels (IC50 = 7.35 ± 0.47 µM) but lacks affinity for EP1, EP2, EP3, EP4, FP, or IP receptors . This is distinct from JWH-015 (CB2 agonist) and loratadine (antihistamine), which exhibit stronger off-target effects .
Cardiovascular Disease
- Atherosclerosis : L-655,240 combined with nicotinic acid reduces aortic lesions by 30% in mice, comparable to statins but with fewer systemic lipid effects .
- Vasodilation : Blocks PGD2-induced vasodilation at 100–300 ppm without affecting TP-mediated vasoconstriction, unlike dual antagonists (e.g., terutroban) .
Biological Activity
L-655,240 is a compound that has garnered attention for its biological activity, particularly as a potent and selective thromboxane A2/prostaglandin endoperoxide receptor antagonist. This article explores the comprehensive biological activity of L-655,240, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications, particularly in the context of Alzheimer's disease.
Chemical Profile
Chemical Name: 1-[(4-Chlorophenyl)methyl]-5-fluoro-α,α,3-trimethyl-1H-indole-2-propanoic acid
CAS Number: 103253-15-2
Purity: ≥99%
Biological Activity Overview
L-655,240 exhibits significant biological activities:
- Thromboxane A2 Receptor Antagonism: It has a pA2 value ranging from 8 to 8.4 in guinea pig smooth muscle, indicating its potency as an antagonist.
- Platelet Aggregation Inhibition: The compound has an IC50 of approximately 7 nM for inhibiting human platelet aggregation, demonstrating its effectiveness in modulating platelet function .
BACE1 Inhibition
Recent studies have identified L-655,240 as a competitive inhibitor of β-secretase (BACE1), an enzyme implicated in the production of β-amyloid (Aβ) peptides associated with Alzheimer's disease. The following findings summarize its inhibitory effects:
- Inhibition Characteristics: L-655,240 exhibits an IC50 of 4.47 ± 1.37 μmol/L against BACE1 and binds directly with a dissociation constant () of 17.9 ± 0.72 μmol/L .
- Reduction of Aβ Production: In HEK293 cells expressing the Swedish mutant of APP (APP695), L-655,240 effectively reduced the production of Aβ40 and Aβ42 without affecting the activities of γ-secretase and α-secretase .
Additional Biological Effects
L-655,240 also influences other biological pathways:
- Renin and Cathepsin D Activity: The compound was assessed for its effects on renin and cathepsin D activity. It inhibited cathepsin D activity significantly when tested with specific substrates .
Case Study: Efficacy in Ischemia Models
In a canine model of coronary ischemia and reperfusion, L-655,240 demonstrated protective effects against early ischemia-induced arrhythmias. This suggests potential cardiovascular benefits alongside its neurological applications .
Comparative Studies
The following table summarizes key findings from various studies assessing the biological activity of L-655,240:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
